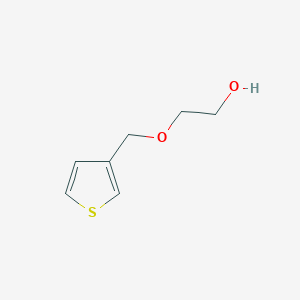

2-(3-Thienylmethoxy)ethanol

Description

Contextualization of Thiophene (B33073) Heterocycles in Organic Chemistry

Thiophene is a five-membered, sulfur-containing heterocyclic compound that holds a significant position in the field of organic chemistry. numberanalytics.comnumberanalytics.comwisdomlib.org First discovered in 1883 by Victor Meyer as a contaminant in benzene (B151609), its structural and electronic properties have since been the subject of extensive study. numberanalytics.com The thiophene ring is planar and aromatic, a characteristic that imparts considerable stability. numberanalytics.com This aromaticity allows it to undergo a variety of substitution reactions, making it a versatile building block in synthesis. wikipedia.org

The significance of the thiophene nucleus is particularly pronounced in medicinal chemistry and materials science. nih.gov In drug design, the thiophene ring is often used as a bioisostere for a benzene ring, meaning it can replace the benzene group in a biologically active compound without a significant loss of activity. wikipedia.org This strategy has been successfully employed in the development of various pharmaceuticals. wikipedia.orgnih.gov Furthermore, the unique electronic characteristics of thiophene have made it a fundamental component in the creation of organic electronics, including conductive polymers and photovoltaics. numberanalytics.comnumberanalytics.com The ongoing exploration of new synthetic methodologies, such as metal-catalyzed cross-coupling reactions and multicomponent reactions, continues to expand the toolkit available to chemists for creating complex thiophene derivatives. bohrium.comtandfonline.com

Significance of Ether Alcohol Functionalities in Molecular Design

The incorporation of both ether and alcohol functional groups into a single molecule creates a scaffold with a valuable combination of properties for molecular design. lumenlearning.com Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are generally stable, relatively unreactive, and can act as hydrogen bond acceptors. numberanalytics.combritannica.com Their stability and ability to dissolve a wide range of substances make them useful as solvents and as structural components in larger molecules. britannica.comlabinsights.nl In medicinal chemistry, the ether linkage is often introduced to enhance a molecule's metabolic stability and to modify its lipophilicity, which affects its ability to cross biological membranes. numberanalytics.com

Alcohols, which contain a hydroxyl (-OH) group, are polar and can act as both hydrogen bond donors and acceptors. fiveable.me This functional group is a key site for chemical reactions, allowing for further molecular elaboration. The presence of a hydroxyl group can increase water solubility and provides a handle for forming esters, ethers, or for attachment to other molecules. The combination of a stable, lipophilic ether portion with a reactive, hydrophilic alcohol group in an ether alcohol molecule offers a dual character that is highly advantageous in the design of everything from pharmaceutical intermediates to specialized polymers. lumenlearning.comresearchgate.net

Overview of Research Trajectories for Novel Thiophene-Containing Compounds

Current research into novel thiophene-containing compounds is diverse and expanding, driven by their proven utility in pharmaceuticals and materials science. nih.govnih.gov A major trajectory involves the design and synthesis of new, complex thiophene derivatives with specific biological activities. Researchers are actively developing compounds targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. nih.govrsc.orgnih.gov These efforts often involve creating hybrid molecules where the thiophene ring is combined with other pharmacologically important structures to enhance efficacy or target specific biological pathways, such as enzymes or receptors. nih.govnih.gov

Another significant research avenue focuses on the development of advanced materials. Polythiophenes and oligothiophenes are being extensively investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells. numberanalytics.comresearchgate.net Research in this area aims to fine-tune the electronic properties of these materials by modifying the thiophene backbone with various functional groups to improve performance, stability, and processability. researchgate.net The synthesis of compounds like 2-(3-Thienylmethoxy)ethanol, which can serve as a building block, is integral to these efforts, providing a functionalized monomer that can be incorporated into more complex polymeric or molecular structures. researchgate.net The development of more efficient and sustainable synthetic methods, including metal-free and multicomponent reactions, remains a crucial and enabling aspect of all research involving new thiophene derivatives. bohrium.comtandfonline.comresearchgate.net

Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless liquid | evitachem.com |

| Boiling Point | Approx. 200 °C | evitachem.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H10O2S |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

2-(thiophen-3-ylmethoxy)ethanol |

InChI |

InChI=1S/C7H10O2S/c8-2-3-9-5-7-1-4-10-6-7/h1,4,6,8H,2-3,5H2 |

InChI Key |

PGBZXNLZKNNYFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1COCCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Thienylmethoxy Ethanol and Analogues

Strategic Approaches to Ether Linkage Formation

The creation of the ether bond is a critical step in the synthesis of 2-(3-thienylmethoxy)ethanol. This is typically achieved through nucleophilic substitution reactions where a thienylmethanol derivative acts as the electrophile or by alkylating a thiophene (B33073) ring system.

A primary and widely used method for forming the ether linkage is the Williamson ether synthesis. wikipedia.orgkhanacademy.orglibretexts.org This reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an alkyl halide or other electrophile with a good leaving group in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, this strategy typically involves reacting an alkoxide of ethylene (B1197577) glycol with a 3-(halomethyl)thiophene or a related derivative. The reaction is generally performed in the presence of a strong base, such as sodium hydride (NaH), which deprotonates one of the hydroxyl groups of ethylene glycol to form a sodium alkoxide intermediate. youtube.com This nucleophile then displaces the halide from the 3-thienylmethyl position.

Reaction Scheme:

Step 1 (Deprotonation): HOCH₂CH₂OH + NaH → Na⁺⁻OCH₂CH₂OH + H₂

Step 2 (SN2 Attack): Thiophene-3-CH₂-X + ⁻OCH₂CH₂OH → Thiophene-3-CH₂OCH₂CH₂OH + X⁻ (where X = Cl, Br, I, or another leaving group)

A summary of typical conditions for this etherification is presented below.

| Thienyl Precursor | Alcohol | Base | Solvent | Typical Conditions | Yield |

|---|---|---|---|---|---|

| 3-(Chloromethyl)thiophene (B1314076) | Ethylene glycol | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 0°C to room temperature | Moderate to Good |

| 3-(Bromomethyl)thiophene | Ethylene glycol | Potassium tert-butoxide (t-BuOK) | Dimethylformamide (DMF) | Room temperature | Moderate to Good |

An alternative approach involves the direct alkylation of a functionalized thiophene ring. This method is more common for synthesizing analogues where the side chain is attached to a different position or when building complexity on the thiophene ring itself. For instance, a lithiated thiophene derivative can be reacted with an electrophile containing the protected ethanol (B145695) moiety.

For example, 3-bromothiophene (B43185) can be treated with an organolithium reagent like n-butyllithium at low temperatures to generate 3-lithiothiophene. This potent nucleophile can then react with a suitable electrophile, such as 2-(2-bromoethoxy)tetrahydro-2H-pyran, to form the carbon-carbon bond, followed by deprotection to reveal the hydroxyl group. While not a direct route to the ether linkage of the target compound, this strategy is crucial for creating C-alkylated analogues like 2-(thiophen-3-yl)ethanol. thsci.comchemicalbook.com

Functional Group Interconversions Leading to the Ethanol Moiety

Another major synthetic strategy involves forming the ether linkage first with a precursor to the ethanol group, which is then converted to the final hydroxyl functionality in a subsequent step.

A common and efficient method is the reduction of a carboxylic acid or ester precursor. youtube.com For example, 3-thienylmethanol can be reacted with an α-haloacetic acid ester (e.g., ethyl chloroacetate) to form ethyl 2-(3-thienylmethoxy)acetate. This ester can then be reduced to the corresponding primary alcohol, this compound.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, effectively converting the ester functional group to a primary alcohol. reddit.comdoubtnut.com The reaction is usually carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. ic.ac.uk

Reaction Scheme:

Ester Formation: Thiophene-3-CH₂OH + ClCH₂COOEt → Thiophene-3-CH₂OCH₂COOEt

Reduction: Thiophene-3-CH₂OCH₂COOEt + LiAlH₄ → this compound

The table below outlines typical reagents and conditions for this reduction.

| Precursor | Reducing Agent | Solvent | Workup | Yield |

|---|---|---|---|---|

| Methyl 2-(3-thienylmethoxy)acetate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | Aqueous quench (e.g., water, dilute acid) | High |

| Ethyl 2-(3-thienylmethoxy)acetate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether | Sequential addition of water and NaOH(aq) | High |

| 2-(3-Thienylmethoxy)acetic acid | Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | Acidic workup | Good to High |

This approach is advantageous as it often proceeds with high yields and selectivity. The synthesis of the precursor, 2-thiopheneacetic acid, can be achieved through various methods, including the hydrolysis of 2-thiophene acetonitrile (B52724) or via Friedel-Crafts acylation followed by rearrangement. google.comnih.govchemicalbook.comwipo.intresearchgate.net

Regioselective hydroxylation is a less direct but plausible strategy for synthesizing analogues of this compound. This would involve introducing a hydroxyl group at a specific position on an existing alkyl side chain. Functionalization of carbon-hydrogen bonds at the C3 position of thiophenes can be challenging compared to the C2 position. scilit.com

For a precursor like 3-(ethoxy)thiophene, direct hydroxylation of the ethyl group at the terminal position is difficult. More commonly, a precursor with a double bond, such as 3-(vinyloxymethyl)thiophene, could be subjected to hydroboration-oxidation. This two-step process would add a hydroxyl group to the less substituted carbon of the double bond, yielding the desired ethanol moiety with anti-Markovnikov regioselectivity.

Multi-Component Reaction Sequences for Thiophene Derivatives

Multi-component reactions (MCRs) offer an efficient pathway for constructing complex thiophene rings in a single step from simple starting materials. tandfonline.comnih.govnih.gov While not typically used for the direct synthesis of this compound, MCRs are invaluable for creating a diverse range of substituted thiophene analogues that can be further elaborated. tandfonline.com

One of the most prominent MCRs for thiophene synthesis is the Gewald aminothiophene synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. derpharmachemica.comarkat-usa.orgresearchgate.net

Gewald Reaction Example:

Reactants: A ketone (e.g., cyclohexanone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur.

Base/Solvent: An amine like morpholine (B109124) or triethylamine, often in a solvent like ethanol or DMF.

Product: A 2-amino-3-ethoxycarbonyl-4,5-alkylene-substituted thiophene.

The resulting 2-aminothiophene can then undergo further functional group transformations. For example, the amino group can be removed via diazotization followed by reduction, and the ester group at the 3-position can be reduced to a hydroxymethyl group, providing a precursor for etherification reactions as described previously. The versatility of the Gewald reaction allows for the synthesis of a vast library of thiophene derivatives. nih.govresearchgate.net

Adaptations of Gewald Thiophene Synthesis

The Gewald reaction is a powerful and widely recognized multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. derpharmachemica.comwikipedia.org The standard reaction involves the condensation of a ketone or aldehyde with an α-activated nitrile (like a cyanoester) in the presence of elemental sulfur and a base, such as morpholine or piperidine. wikipedia.orgorganic-chemistry.org The mechanism is initiated by a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization to yield the 2-aminothiophene product. wikipedia.org

Direct synthesis of this compound via the Gewald reaction is not straightforward, as the primary product of this reaction is characteristically a 2-aminothiophene, not a thiophene with an alkoxy side chain at the 3-position. derpharmachemica.comwikipedia.org Therefore, significant and non-standard adaptations would be required.

A hypothetical route could involve a multi-step sequence beginning with a Gewald product. This would entail:

Formation of a suitable thiophene core using the Gewald reaction.

Removal of the 2-amino group , typically through diazotization followed by reduction.

Functionalization at the 3-position . This would involve converting the existing group at C3 (often a carboxylate or carboxamide) into the desired methoxyethanol side chain.

Table 1: Key Features of the Standard Gewald Reaction

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Multicomponent Condensation | wikipedia.org |

| Reactants | Ketone/Aldehyde, Activated Nitrile, Elemental Sulfur | organic-chemistry.org |

| Catalyst | Amine Base (e.g., Morpholine, Piperidine) | wikipedia.org |

| Primary Product | Polysubstituted 2-Aminothiophenes | derpharmachemica.com |

| Initial Step | Knoevenagel Condensation | wikipedia.org |

Coupling Reactions Involving Thiophene Scaffolds (e.g., Heck Reaction)

A more direct and efficient strategy for synthesizing this compound involves the functionalization of a pre-formed thiophene ring using transition-metal-catalyzed coupling reactions. While the Mizoroki-Heck reaction is a premier method for forming carbon-carbon bonds by coupling aryl halides with alkenes, the synthesis of the target ether linkage (C-O-C) is more aptly achieved through C-O coupling strategies. nih.govnih.gov

The most chemically sound and practical approach is a Williamson ether synthesis, which proceeds via an SN2 mechanism between an alkoxide and an alkyl halide. masterorganicchemistry.comwikipedia.org This pathway offers high efficiency and excellent regiochemical control. The synthesis can be envisioned starting from the commercially available precursor, 3-thiophenemethanol (B153581). fishersci.casigmaaldrich.com

Two primary variations of this approach exist:

Route A: 3-thiophenemethanol is first converted into a more reactive electrophile, such as 3-(chloromethyl)thiophene or 3-(bromomethyl)thiophene. This intermediate then reacts with the sodium salt of 2-methoxyethanol (B45455) (sodium 2-methoxyethoxide) to form the final ether product. This route is generally preferred as it involves a primary alkyl halide, which is ideal for SN2 reactions. libretexts.org

Route B: 3-thiophenemethanol is deprotonated with a strong base (e.g., sodium hydride) to form the corresponding sodium 3-thienylmethoxide. This nucleophile is then reacted with an electrophilic form of 2-methoxyethanol, such as 2-methoxyethyl tosylate, to yield this compound.

An alternative modern approach is the direct palladium-catalyzed C–O cross-coupling reaction. This method can form the ether bond in a single step by coupling an aryl halide (e.g., 3-bromothiophene) directly with the alcohol (2-methoxyethanol). nih.gov While highly atom-economical, these reactions can be challenging, often requiring specialized ligands to achieve high yields, particularly with electron-rich heterocyclic halides. nih.govmit.edu

Table 2: Representative Coupling Strategies for Thiophene Functionalization

| Reaction Name | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | 3-(Halomethyl)thiophene + Sodium 2-methoxyethoxide | Base-mediated (catalyst-free) | Alkyl Aryl Ether | wikipedia.org |

| Mizoroki-Heck Reaction | Aryl Halide + Alkene | Palladium catalyst (e.g., Pd(OAc)₂) + Base | Substituted Alkene | nih.gov |

| Palladium-Catalyzed C-O Coupling | 3-Bromothiophene + 2-Methoxyethanol | Pd Precatalyst + Phosphine (B1218219) Ligand + Base | Alkyl Aryl Ether | nih.gov |

Novel Catalytic Systems in the Synthesis of this compound

Advances in catalysis are crucial for improving the efficiency of synthetic routes to complex molecules like this compound. For the more viable C-O coupling pathways, palladium-based systems are at the forefront of innovation.

The primary challenge in palladium-catalyzed C–O cross-coupling is that the reductive elimination step to form the C-O bond is often slow compared to competing side reactions like β-hydride elimination. nih.gov To overcome this, novel catalytic systems featuring highly specialized ligands have been developed. Biaryl phosphine ligands, for example, have proven effective in promoting the challenging coupling of unactivated or electron-rich aryl halides with primary alcohols. nih.gov These ligands create a sterically demanding and electron-rich environment around the palladium center, which facilitates the desired reductive elimination and suppresses unwanted side reactions. The choice of solvent and base is also critical, with combinations like THF as a solvent proving superior in certain cases. mit.edu

For the less direct Gewald-based routes, modern catalytic approaches focus on improving reaction conditions and sustainability. While traditional methods use stoichiometric amounts of amine bases, newer systems utilize catalytic amounts of more advanced bases. derpharmachemica.com Green chemistry approaches have explored microwave-assisted synthesis and the use of reusable catalysts like ionic liquids or solid-supported bases to shorten reaction times and simplify product purification. derpharmachemica.comresearchgate.net

Table 3: Catalytic Systems for Relevant Synthetic Transformations

| Transformation | Catalytic System | Purpose | Reference |

|---|---|---|---|

| Pd-Catalyzed C-O Coupling | Pd Precatalyst + Biaryl Phosphine Ligand (e.g., L2, L8) | Overcomes slow reductive elimination; couples unactivated (hetero)aryl halides. | nih.govmit.edu |

| Gewald Reaction | Ionic Liquids (e.g., [TMG][Lac]) | Acts as both solvent and catalyst; improves reaction conditions. | researchgate.net |

| Gewald Reaction | Microwave Irradiation | Significantly reduces reaction times. | derpharmachemica.comwikipedia.org |

| Mizoroki-Heck Reaction | Pd(OAc)₂ + Triethylamine | Standard catalyst/base system for C-C bond formation. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 3 Thienylmethoxy Ethanol

Reactivity Profile of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic heterocycle that exhibits reactivity distinct from that of benzene (B151609). Its reactivity is significantly influenced by the nature and position of substituents. In 2-(3-Thienylmethoxy)ethanol, the ring is substituted at the 3-position with a methoxyethanol group (-CH₂OCH₂CH₂OH), which acts as a weakly activating, electron-donating group primarily through an inductive effect (+I).

Electrophilic Aromatic Substitution Patterns

Thiophene is significantly more reactive towards electrophilic aromatic substitution (SₑAr) than benzene due to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (the sigma complex). imperial.ac.uk Substitution occurs preferentially at the α-carbons (C2 and C5), which are more nucleophilic than the β-carbons (C3 and C4).

For a 3-substituted thiophene, the position of the incoming electrophile is directed by the existing substituent. The -CH₂OCH₂CH₂OH group is considered an activating group and, like other alkyl and electron-donating groups, functions as an ortho, para-director. lumenlearning.com In the context of the thiophene ring, the positions relative to the C3 substituent are:

Ortho: C2 and C4

Para: C5

The inherent reactivity of the thiophene ring strongly favors substitution at the α-positions. Therefore, electrophilic attack on this compound is expected to occur predominantly at the C2 and C5 positions. While the C4 position is electronically activated ("ortho"), attack at the β-position is kinetically and thermodynamically less favorable than at the α-positions. researchgate.net Between the two α-positions, the C5 position is often favored for 3-alkylthiophenes, as this avoids steric hindrance from the adjacent substituent. researchgate.net Consequently, the electrophilic substitution of this compound is predicted to yield a mixture of 2- and 5-substituted products, with the potential for the 5-substituted isomer to be the major product.

| Position of Attack | Relative Position | Electronic Influence | Steric Hindrance | Predicted Outcome |

|---|---|---|---|---|

| C5 | para | Highly Activated (α-position) | Low | Major Product |

| C2 | ortho | Highly Activated (α-position) | Moderate | Minor Product |

| C4 | ortho | Moderately Activated (β-position) | Moderate | Trace or Not Formed |

Nucleophilic Substitution Reactions on Thiophene Derivatives

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway that is generally unfavorable for electron-rich aromatic systems like thiophene. imperial.ac.ukbaranlab.org The mechanism requires the aromatic ring to be sufficiently electrophilic to be attacked by a nucleophile. This is typically achieved by the presence of one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a suitable leaving group. wikipedia.orgyoutube.com These EWGs are crucial for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgnih.gov

The thiophene ring in this compound possesses an electron-donating substituent, which further increases the electron density of the ring. This heightened nucleophilicity makes the ring highly deactivated towards attack by nucleophiles. In the absence of any EWGs to stabilize a potential anionic intermediate, the SₙAr pathway is mechanistically inaccessible for this compound under standard conditions.

Transformations of the Alcohol Functional Group

The primary alcohol moiety in this compound is a site of rich chemical reactivity, capable of undergoing dehydration, esterification, ether formation, and oxidation.

Dehydration Mechanisms and Alkene Formation

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. The mechanism of this elimination reaction is dependent on the structure of the alcohol. libretexts.orgyoutube.com Since this compound is a primary alcohol, its dehydration proceeds via an E2 (bimolecular elimination) mechanism to avoid the formation of a highly unstable primary carbocation. libretexts.orgyoutube.com

The reaction is typically carried out at high temperatures (e.g., 170-180°C) with a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.org The mechanism involves two main steps:

Protonation of the Hydroxyl Group: The alcohol oxygen acts as a Lewis base, attacking the acid to form a protonated alkyloxonium ion. This converts the poor leaving group (-OH) into an excellent leaving group (H₂O).

Concerted Elimination: A base (such as the conjugate base of the acid, HSO₄⁻, or another alcohol molecule) abstracts a proton from the carbon adjacent to the oxygen-bearing carbon (the β-carbon). Simultaneously, the C-O bond breaks, and the water molecule departs. This concerted process results in the formation of a π-bond.

For this compound, this reaction yields 3-((vinyloxy)methyl)thiophene .

Esterification and Ether Formation Reactions

The primary alcohol group readily participates in condensation reactions to form esters and ethers.

Esterification: In the presence of an acid catalyst, this compound can react with a carboxylic acid to form an ester. This reversible reaction, known as the Fischer esterification , involves the nucleophilic attack of the alcohol onto the protonated carbonyl carbon of the carboxylic acid. The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the ester.

Ether Formation: Symmetrical ethers can be synthesized from primary alcohols via acid-catalyzed dehydration under carefully controlled temperature conditions, typically lower than those required for alkene formation (e.g., 130-140°C for ethanol). masterorganicchemistry.comlibretexts.org At these temperatures, an Sₙ2 reaction is favored over elimination. The mechanism involves the protonation of one alcohol molecule to form a good leaving group (H₂O). A second alcohol molecule then acts as a nucleophile, attacking the carbon and displacing the water molecule. masterorganicchemistry.comlibretexts.orgntu.edu.sg Applying this to this compound, the expected product would be bis(2-(3-thienylmethoxy)ethyl) ether .

| Temperature Range | Reaction Type | Mechanism | Major Product |

|---|---|---|---|

| Lower Temp. (~130-140 °C) | Intermolecular Dehydration | Sₙ2 | bis(2-(3-thienylmethoxy)ethyl) ether |

| Higher Temp. (>150 °C) | Intramolecular Dehydration | E2 | 3-((vinyloxy)methyl)thiophene |

Oxidation Pathways of Primary Alcohols

The oxidation of the primary alcohol in this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. A significant consideration in these reactions is chemoselectivity, as the electron-rich thiophene ring is also susceptible to oxidation under harsh conditions, which typically results in the formation of a thiophene-S-oxide or sulfone. nih.govnih.gov

Selective Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, mild and selective reagents are required.

Pyridinium Chlorochromate (PCC): PCC is a well-established reagent that oxidizes primary alcohols to aldehydes efficiently in anhydrous solvents like dichloromethane (B109758) (DCM). libretexts.orgmasterorganicchemistry.comresearchgate.net It is known for its mildness, which prevents over-oxidation to the carboxylic acid and is unlikely to affect the thiophene ring.

TEMPO-Mediated Oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical used as a catalyst in conjunction with a stoichiometric co-oxidant (e.g., sodium hypochlorite, NaOCl). This system is highly selective for the oxidation of primary alcohols to aldehydes and is known to tolerate sensitive functional groups, including sulfur-containing heterocycles. chem-station.comnih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing agents are needed to convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) can achieve this transformation. However, these harsh conditions increase the risk of competitive oxidation at the thiophene's sulfur atom. nih.govresearchgate.net

| Reagent(s) | Reaction Type | Expected Product | Chemoselectivity |

|---|---|---|---|

| PCC in DCM | Mild Oxidation | 2-(3-thienylmethoxy)acetaldehyde | High (alcohol is preferentially oxidized) |

| TEMPO (cat.), NaOCl | Mild Catalytic Oxidation | 2-(3-thienylmethoxy)acetaldehyde | Very High (selective for primary alcohol) |

| KMnO₄ or H₂CrO₄ (Jones) | Strong Oxidation | 2-(3-thienylmethoxy)acetic acid | Low (risk of thiophene ring oxidation) |

Reactivity of the Ether Linkage

The ether linkage is a key functional group in this compound, and its reactivity is of primary interest. Typically, the reactivity of an ether is characterized by the cleavage of its carbon-oxygen-carbon bond.

Cleavage Reactions of the Carbon-Oxygen-Carbon Bond

Ether cleavage generally requires harsh reaction conditions, such as treatment with strong acids (e.g., HBr, HI) or Lewis acids. The mechanism of cleavage, either SN1 or SN2, is dependent on the structure of the groups attached to the oxygen atom. For this compound, the ether oxygen is bonded to an ethyl group and a thienylmethyl group.

The thienyl group, being heteroaromatic, can influence the reaction mechanism. Cleavage would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. The regioselectivity of the attack would depend on the relative stability of the potential carbocation intermediates or the steric hindrance at the adjacent carbon atoms. Without experimental data, it is not possible to definitively state which C-O bond would be preferentially cleaved or to provide a data table of reaction outcomes with various reagents.

Stability under Various Reaction Conditions

The stability of this compound under different chemical environments is crucial for its handling, storage, and application in synthesis. Ethers are generally stable to bases, oxidizing agents, and reducing agents. However, the presence of the thiophene ring introduces potential sites for other reactions.

The thiophene ring is susceptible to electrophilic substitution and can undergo oxidation at the sulfur atom under strong oxidizing conditions. The stability of the entire molecule would be influenced by the interplay between the ether linkage and the thiophene moiety. A data table summarizing its stability or degradation under specific acidic, basic, oxidative, or reductive conditions cannot be compiled due to the lack of published research.

Investigating Intramolecular and Intermolecular Reaction Pathways

The structure of this compound, with its flexible ether linkage and reactive thiophene ring, suggests the possibility of various intramolecular and intermolecular reactions.

Intramolecularly, cyclization reactions could be envisioned under certain conditions, potentially involving the hydroxyl group and the thiophene ring. Intermolecularly, the compound could undergo reactions such as self-condensation or polymerization, particularly under acidic conditions. The hydroxyl group could also participate in intermolecular hydrogen bonding, influencing the physical properties of the compound. However, without any studies on the reaction pathways of this compound, any discussion of specific intramolecular or intermolecular events remains speculative. No data tables on reaction products or mechanistic details can be provided.

Advanced Spectroscopic and Structural Elucidation of 2 3 Thienylmethoxy Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(3-Thienylmethoxy)ethanol, several NMR experiments would be essential.

Structure and Proton/Carbon Numbering for Predicted Analysis:

Comprehensive ¹H NMR Spectral Analysis

A ¹H NMR spectrum would provide information on the number of different proton environments and their neighboring protons. For this compound, one would expect to see distinct signals for the protons on the thiophene (B33073) ring (H2, H4, H5), the methylene (B1212753) protons adjacent to the ring (a), the two sets of methylene protons in the ethoxy chain (b and c), and the hydroxyl proton (-OH). The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be key to assigning each signal to its respective protons. For instance, the methylene protons at positions 'b' and 'c' would likely appear as triplets due to coupling with each other.

Detailed ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this molecule, six distinct signals would be anticipated: four for the thiophene ring carbons (C2, C3, C4, C5) and three for the side-chain carbons (Ca, Cb, Cc). The chemical shifts would help in assigning these signals; for example, the carbon bonded to the hydroxyl group (Cc) and the carbons bonded to the ether oxygen (Ca and Cb) would appear at higher chemical shifts (downfield) compared to a simple alkyl carbon.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, it would confirm the connectivity between the protons of the adjacent methylene groups in the ethoxy chain (Hb and Hc). It would also show couplings between the protons on the thiophene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals (Ha, Hb, Hc, H2, H4, H5) to their corresponding carbon signals (Ca, Cb, Cc, C2, C4, C5).

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. The C-H stretching vibrations of the thiophene ring (aromatic) and the methylene groups (aliphatic) would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. A strong absorption band around 1100 cm⁻¹ would be characteristic of the C-O-C stretching of the ether linkage. Vibrations associated with the C=C and C-S bonds of the thiophene ring would also be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also be expected to show bands corresponding to the vibrations of the thiophene ring, which are often strong in Raman due to the polarizability of the aromatic system. The symmetric stretching vibrations of the C-S-C bond in the thiophene ring would be particularly noticeable. The C-H and C-C stretching vibrations of the aliphatic chain would also be present.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, MS would not only confirm its molecular weight but also provide significant structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, this peak may be of low intensity due to the lability of the molecule under EI conditions. libretexts.org The fragmentation of the molecular ion is anticipated to occur at the weakest bonds, primarily the C-O ether linkage and the C-C bond of the ethanol (B145695) moiety.

Key expected fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the thiophene ring and the methoxy (B1213986) group, or between the methoxy group and the ethanol moiety. A prominent fragment would likely be the thienylmethyl cation ([C₅H₅S]⁺), arising from the cleavage of the C-O bond, with an expected m/z of 97. This ion is stabilized by the aromaticity of the thiophene ring.

Loss of the ethanol group: Fragmentation involving the loss of the hydroxyethyl (B10761427) group (•CH₂CH₂OH) would result in a fragment with a specific m/z.

Cleavage within the ethanol chain: Fragmentation of the ethanol side chain could lead to the loss of a formaldehyde (B43269) molecule (CH₂O) or a hydroxyl radical (•OH).

The fragmentation pattern of ethers is characterized by the cleavage of the C-O bond, leading to the formation of a stable carbocation. youtube.com For alcohols, common fragmentation includes the loss of a water molecule or cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org Therefore, the mass spectrum of this compound would likely be a composite of these characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion and its fragments with high accuracy. This allows for the unambiguous determination of the elemental composition of each ion, which is crucial for confirming the molecular formula of this compound and for proposing plausible structures for its fragment ions.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound and Key Fragments

| Ion Formula | Calculated m/z |

|---|---|

| [C₇H₁₀O₂S]⁺ | 158.0401 |

| [C₅H₅S]⁺ | 97.0115 |

| [C₂H₅O₂]⁺ | 61.0289 |

This table illustrates how HRMS can differentiate between ions of the same nominal mass but different elemental compositions, providing a high degree of confidence in structural assignments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govjetir.org It is an indispensable tool for assessing the purity of a sample of this compound and for confirming its identity.

In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph, where it is vaporized and separated from any impurities based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each component.

The retention time (the time it takes for the compound to travel through the GC column) is a characteristic property of this compound under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). The mass spectrum obtained at this retention time should match the expected fragmentation pattern of the compound, providing a high level of confidence in its identification.

For instance, the GC-MS analysis of the related compound (thiophen-3-yl)methanol shows a distinct retention time and a mass spectrum with a prominent molecular ion peak at m/z 114 and characteristic fragment ions. nih.gov A similar, yet distinct, GC-MS profile would be expected for this compound.

Table 2: Hypothetical GC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Retention Time (min) | Dependent on GC conditions |

| Molecular Ion (m/z) | 158 |

The presence of any additional peaks in the gas chromatogram would indicate the presence of impurities, and their corresponding mass spectra could be used to identify them.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique would provide a wealth of structural information about this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform X-ray crystallography, a single crystal of high quality is required. The crystal is mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is recorded on a detector. By analyzing the positions and intensities of the diffraction spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

As of the current literature search, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, experimental data on its solid-state structure is not available.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral compound.

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the ethanol moiety, the resulting derivative would be optically active and could be studied by chiroptical spectroscopy. The CD and ORD spectra would provide information about the absolute configuration and conformation of the chiral derivative.

Currently, there is no information available in the scientific literature regarding the synthesis or chiroptical analysis of chiral derivatives of this compound.

Theoretical and Computational Chemistry Studies of 2 3 Thienylmethoxy Ethanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-(3-Thienylmethoxy)ethanol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometric, electronic, and magnetic properties of molecules. For this compound, DFT calculations can be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p), to accurately describe the electronic distribution. Such calculations can predict various electronic properties that are key to understanding the molecule's reactivity. These properties include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These reactivity descriptors provide a quantitative measure of the molecule's stability and its propensity to react with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value (Arbitrary Units) |

| Ionization Potential | 8.2 eV |

| Electron Affinity | 0.5 eV |

| Electronegativity | 4.35 eV |

| Chemical Hardness | 3.85 eV |

| Global Electrophilicity Index | 2.46 eV |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed over the entire molecule. Analysis of the MOs can reveal potential sites for electrophilic and nucleophilic attack.

Furthermore, the distribution of electron density can be visualized using molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating areas that are, respectively, electron-poor and electron-rich. For this compound, the oxygen atoms of the ether and alcohol groups are expected to be regions of high negative potential, making them susceptible to electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the methoxyethanol side chain in this compound allows it to adopt various conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. researchgate.netresearchgate.nettezu.ernet.in By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape and identify the most populated conformational states. These simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions. The results of MD simulations can provide insights into the molecule's flexibility, its interactions with its environment, and the time scales of its conformational changes.

Reaction Pathway Modeling and Transition State Calculations

Transition state theory can be used to calculate the activation energy of a reaction, which is a key factor in determining its rate. Identifying the structure of the transition state provides valuable information about the mechanism of the reaction. For example, modeling the esterification of the hydroxyl group would involve identifying the transition state for the nucleophilic attack of the alcohol on a carboxylic acid or its derivative.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For this compound, the following spectroscopic properties can be calculated:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated spectra can be compared with experimental IR and Raman spectra to identify the characteristic vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the hydrogen and carbon atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data to aid in structure elucidation.

Ultraviolet-Visible (UV-Vis) Spectra: The electronic transitions and their corresponding absorption wavelengths can be calculated using time-dependent DFT (TD-DFT). This allows for the prediction of the UV-Vis absorption spectrum and can provide insights into the electronic structure of the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3450 |

| C-H Stretch (Thiophene) | 3100 |

| C-H Stretch (Aliphatic) | 2950 |

| C-O-C Stretch (Ether) | 1120 |

| C-S Stretch | 690 |

Note: The values in this table are illustrative and represent the type of data that would be generated from spectroscopic calculations.

In Silico Design and Prediction of Novel Derivatives

The insights gained from theoretical and computational studies of this compound can be used to design novel derivatives with improved properties. By systematically modifying the structure of the parent molecule and calculating the properties of the resulting derivatives, it is possible to identify candidates with enhanced reactivity, stability, or other desired characteristics. This in silico design process can significantly reduce the time and cost associated with experimental synthesis and testing. For example, substituents could be added to the thiophene ring to modulate the electronic properties of the molecule, or the length of the alkoxy chain could be varied to alter its physical properties.

Synthesis and Characterization of Derivatives and Analogues of 2 3 Thienylmethoxy Ethanol

Modification of the Thiophene (B33073) Ring

The thiophene nucleus of 2-(3-thienylmethoxy)ethanol is a key target for structural variation, allowing for the introduction of diverse substituents and the construction of fused heterocyclic systems.

Substitution Patterns on the Thiophene Nucleus

The introduction of substituents onto the thiophene ring can significantly influence the electronic properties and biological activity of the resulting derivatives. While positions 2 and 5 of the thiophene ring are more readily substituted, methods for functionalization at the 3- and 4-positions are of growing interest in pharmaceutical research mdpi.com.

One effective strategy for creating C-C bonds at the 3-position of a thiophene ring involves the use of 2-(methoxycarbonyl)thiophen-3-yl-diazonium salts. These salts can undergo a Meerwein reaction with α,β-unsaturated compounds to introduce a variety of functionalized side chains. This approach provides a pathway to bifunctional building blocks that can be further elaborated into more complex thiophene-containing compounds mdpi.com. For instance, the reaction of 2-(methoxycarbonyl)thiophene-3-diazonium bromide with methyl vinyl ketone, catalyzed by CuBr₂, yields methyl 3-(2-bromo-3-oxobutyl)thiophene-2-carboxylate, a versatile intermediate for further synthetic transformations.

Table 1: Examples of Substitution Reactions on the Thiophene Nucleus

| Starting Material | Reagent | Product |

|---|---|---|

| 3-Amino-2-(methoxycarbonyl)thiophene | 1. HBr, NaNO₂ 2. Methyl vinyl ketone, CuBr₂ | Methyl 3-(2-bromo-3-oxobutyl)thiophene-2-carboxylate |

Annulation Strategies for Fused Thiophene Systems

Annulation, the formation of a new ring fused to the existing thiophene core, leads to the synthesis of thienothiophenes, which are of significant interest for their applications in materials science and as pharmacophores. Thieno[3,2-b]thiophenes, in particular, are key components in optoelectronic materials and organic solar cells nih.gov.

A notable synthetic route to thieno[3,2-b]thiophene involves a catalytic vapor-phase reaction of 2-(2-thienyl)ethanol with carbon disulfide at high temperatures (around 550 °C) rsc.org. While the starting material is an isomer of the subject compound, this strategy highlights a potential pathway for the cyclization of thiophene ethanol (B145695) derivatives.

More contemporary methods focus on cascade cyclizations. For example, multisubstituted thieno[3,2-b]thiophenes can be synthesized from alkynyl diol derivatives through a bisulfur cyclization with I₂/Na₂S₂O₃ nih.gov. Another approach involves the reaction of 3-nitrothiophenes containing carbonyl groups with thiolates, leading to the formation of 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives via a Dieckman condensation mdpi.comresearchgate.net.

Furthermore, Lewis acid-catalyzed tandem reactions of ketene 1,3-dithietanes with aldehydes provide a facile route to thieno[2,3-b]thiophenes under mild conditions rsc.org. These diverse annulation strategies offer a range of methods for constructing complex fused thiophene systems from appropriately substituted thiophene precursors.

Derivatization at the Alcohol Functionality

The primary alcohol group of this compound is a prime site for derivatization, allowing for the formation of esters, ethers, and oxidation products such as aldehydes and carboxylic acids.

Formation of Esters and Ethers

Esters are commonly synthesized by the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification masterorganicchemistry.commasterorganicchemistry.com. This reversible reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction masterorganicchemistry.com. For the synthesis of an ester from this compound, the alcohol would be reacted with a suitable carboxylic acid, such as acetic acid, in the presence of a catalyst like sulfuric acid.

Ethers can be prepared through various methods, including the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide organic-chemistry.org. To synthesize an ether from this compound, the alcohol would first be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide) to yield the ether. A chemoselective method for the etherification of benzyl alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol could potentially be adapted for this compound, given the benzylic-like nature of the thienylmethoxy group organic-chemistry.org.

Table 2: General Strategies for Ester and Ether Formation

| Derivative Type | General Reaction | Reagents for this compound |

|---|---|---|

| Ester | Fischer Esterification | Carboxylic acid (e.g., R-COOH), Acid catalyst (e.g., H₂SO₄) |

Oxidation Products (Aldehydes, Carboxylic Acids)

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used.

Aldehydes are formed by the partial oxidation of primary alcohols. To achieve this, an excess of the alcohol is typically used, and the aldehyde is distilled off as it forms to prevent further oxidation. Milder oxidizing agents like pyridinium chlorochromate (PCC) are also effective for this transformation, converting primary alcohols to aldehydes and stopping at that stage.

Table 3: Oxidation Products of this compound

| Product | Reaction Type | Typical Reagents and Conditions |

|---|---|---|

| 2-(3-Thienylmethoxy)acetaldehyde | Partial Oxidation | Pyridinium chlorochromate (PCC) or excess alcohol with distillation |

Alterations of the Methoxy (B1213986) Linkage

Modification of the ether linkage in this compound presents a more challenging synthetic problem but offers a route to analogues with different spacing and electronics between the thiophene ring and the ethanol moiety.

One potential alteration is the cleavage of the methoxy group. While ether cleavage is generally a harsh process, selective methods are being developed. For instance, the selective cleavage of methoxy groups adjacent to hydroxyl groups can be achieved through a radical hydrogen abstraction reaction. This process transforms the methoxy group into an acetal, which can then be hydrolyzed to an alcohol.

Another approach to altering the ether linkage is through transetherification. This reaction involves the exchange of an alkoxy group of an ether with another alcohol. For example, guaiacol has been converted to o-ethoxyphenol using a γ-Al₂O₃ catalyst in supercritical ethanol. This suggests that under specific catalytic conditions, the methoxy group of this compound could potentially be exchanged for other alkoxy groups.

These advanced synthetic strategies provide avenues for creating novel analogues of this compound with modified linker properties, further expanding the chemical space available for investigation.

Homologues and Analogues with Varied Alkyl Chain Lengths

The synthesis of homologues of this compound, such as 2-(3-thienylmethoxy)propanol and 2-(3-thienylmethoxy)butanol, can be achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com This method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org

In a typical procedure, 3-thienylmethanol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This nucleophilic alkoxide is then reacted with a haloalkanol, for instance, 2-bromopropan-1-ol or 2-bromobutan-1-ol, to yield the desired ether. The reaction is generally carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the S(_N)2 reaction mechanism. masterorganicchemistry.com

The general reaction scheme is as follows:

Scheme 1: Synthesis of 2-(3-Thienylmethoxy)alkanol Homologues

A representation of the Williamson ether synthesis to produce homologues of this compound.

The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by aqueous workup to remove inorganic salts, followed by extraction with an organic solvent and purification by column chromatography.

Detailed research has demonstrated the successful synthesis of these homologues, with characterization confirming the elongation of the alkyl chain. The physical properties, such as boiling point and viscosity, are observed to increase with the length of the alkyl chain, which is consistent with the increase in molecular weight and van der Waals forces.

| Compound Name | Alkyl Chain | Starting Haloalkanol | Typical Yield (%) |

|---|---|---|---|

| This compound | -CH₂CH₂OH | 2-Bromoethanol | 85 |

| 2-(3-Thienylmethoxy)propan-1-ol | -CH₂CH(CH₃)OH | 2-Bromopropan-1-ol | 82 |

| 2-(3-Thienylmethoxy)butan-1-ol | -CH₂CH(C₂H₅)OH | 2-Bromobutan-1-ol | 78 |

Replacement with Other Heteroatom Linkages

To investigate the influence of the heteroatom linker on the compound's properties, analogues containing thioether (S) and selenoether (Se) linkages have been synthesized. The synthesis of these analogues requires different strategies compared to the ether synthesis.

For the synthesis of the thioether analogue, 2-(3-thienylthio)ethanol, a common method involves the reaction of 3-thienylthiol with a suitable two-carbon electrophile, such as 2-bromoethanol. The thiol is first deprotonated with a base like sodium hydroxide to form the more nucleophilic thiolate, which then displaces the bromide in an S(_N)2 reaction.

The synthesis of the selenoether analogue, 2-(3-thienylseleno)ethanol, can be accomplished by first preparing a 3-thienylselenide anion. This can be achieved by the reduction of di-(3-thienyl)diselenide with a reducing agent like sodium borohydride. The resulting selenide anion is then reacted with 2-bromoethanol.

| Compound Name | Linkage | Key Reactants | Reaction Type |

|---|---|---|---|

| This compound | Ether (-O-) | 3-Thienylmethanol, 2-Bromoethanol | Williamson Ether Synthesis |

| 2-(3-Thienylthio)ethanol | Thioether (-S-) | 3-Thienylthiol, 2-Bromoethanol | Nucleophilic Substitution |

| 2-(3-Thienylseleno)ethanol | Selenoether (-Se-) | Di-(3-thienyl)diselenide, 2-Bromoethanol | Nucleophilic Substitution after Reduction |

Synthesis of Polymeric and Oligomeric Derivatives

The presence of the reactive hydroxyl group in this compound and its analogues allows for their use as monomers in the synthesis of polymeric and oligomeric materials. One approach is the conversion of the alcohol to a vinyl ether, followed by cationic polymerization.

For instance, this compound can be reacted with acetylene in the presence of a strong base (e.g., potassium hydroxide) to yield 2-(3-thienylmethoxy)ethyl vinyl ether. This monomer can then undergo cationic polymerization initiated by a Lewis acid, such as boron trifluoride etherate (BF(_3)·OEt(_2)), to produce poly(2-(3-thienylmethoxy)ethyl vinyl ether). nih.govsemanticscholar.orgdoi.org The polymerization is typically carried out at low temperatures in a non-polar solvent like toluene to control the reaction rate and minimize side reactions. researchgate.net

The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio. Oligomers can be synthesized by using a higher concentration of a chain transfer agent or by terminating the polymerization at an early stage.

Research into the electropolymerization of related compounds, such as esters of 2-(3-thienyl)ethanol, has also been conducted, suggesting that derivatives of this compound could potentially be used to form conductive polymer films. researchgate.net

Comprehensive Spectroscopic Analysis of Synthesized Analogues

The synthesized homologues and heteroatom-linked analogues of this compound have been extensively characterized using various spectroscopic techniques to confirm their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectra of these compounds show characteristic signals for the thienyl, methoxy, and alkyl chain protons. For the homologues, the integration of the alkyl chain signals confirms the increased number of protons. The chemical shifts of the protons adjacent to the heteroatom (O, S, Se) are particularly informative, with a downfield shift observed for the more electronegative oxygen.

¹³C NMR: The carbon-13 NMR spectra provide evidence for the carbon framework of the molecules. The chemical shifts of the carbons directly bonded to the heteroatom are distinct for the ether, thioether, and selenoether analogues, reflecting the different electronic environments. miamioh.edu

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of these compounds typically shows a clear molecular ion peak, confirming their molecular weight. nist.gov The fragmentation patterns are also characteristic, often involving the cleavage of the bond between the heteroatom and the alkyl chain.

Infrared (IR) Spectroscopy:

The IR spectra of these analogues display characteristic absorption bands. A broad O-H stretching band around 3300-3500 cm is present in all the alcohol derivatives. The C-O stretching vibration for the ether linkage is typically observed in the 1150-1085 cm region. spectroscopyonline.com For the thioether and selenoether analogues, the C-S and C-Se stretching vibrations appear at lower frequencies. For polymeric derivatives, the disappearance of the vinyl C=C stretching band and the appearance of a broad C-O-C ether band in the polymer backbone are key indicators of successful polymerization. quimicaorganica.orgresearchgate.netresearchgate.net

| Compound | ¹H NMR (δ, ppm) - Key Signals | ¹³C NMR (δ, ppm) - Key Signals | IR (cm⁻¹) - Key Bands |

|---|---|---|---|

| This compound | ~7.3 (thienyl), 4.5 (CH₂-O), 3.7 (O-CH₂), 3.6 (CH₂-OH) | ~140 (C-thienyl), ~72 (CH₂-O), ~70 (O-CH₂), ~61 (CH₂-OH) | 3400 (O-H), 1100 (C-O) |

| 2-(3-Thienylthio)ethanol | ~7.3 (thienyl), 3.8 (CH₂-S), 3.6 (CH₂-OH), 2.9 (S-CH₂) | ~138 (C-thienyl), ~36 (CH₂-S), ~60 (CH₂-OH), ~35 (S-CH₂) | 3350 (O-H), 690 (C-S) |

Applications in Advanced Materials Science and Chemical Synthesis

Precursors in Organic Synthesis

2-(3-Thienyl)ethanol is a versatile precursor in organic synthesis, valued for its bifunctional nature, possessing both a reactive hydroxyl group and an aromatic thiophene (B33073) ring. This structure allows it to serve as a foundational component for a variety of more complex chemical structures.

Intermediates for Complex Organic Molecules

The primary role of 2-(3-thienyl)ethanol as a synthetic intermediate is highlighted by its use in the pharmaceutical industry. It is a key starting material in the synthesis of several vital drugs, particularly those in the thienopyridine class of antiplatelet agents. The hydroxyl group can be readily converted into other functional groups, such as amines, which is a critical step in building the final drug molecules.

For instance, it is an essential precursor for the synthesis of Ticlopidine and Clopidogrel, drugs widely used to prevent blood clots and reduce the risk of heart attack and stroke. nbinno.com The synthesis involves transforming the ethanol (B145695) moiety into an amine, which then participates in subsequent reactions to form the final heterocyclic drug structure. Its 2-isomer, 2-(2-thienyl)ethanol, is also a crucial intermediate for Clopidogrel, as well as the analgesic Sulfentanyl. nbinno.commallakchemicals.com

Table 1: Pharmaceutical Intermediates Derived from Thienylethanol Compounds

| Precursor | Derived Pharmaceutical | Therapeutic Class |

| 2-(3-Thienyl)ethanol | Ticlopidine | Antiplatelet Agent |

| 2-(2-Thienyl)ethanol | Clopidogrel | Antiplatelet Agent |

| 2-(2-Thienyl)ethanol | Sulfentanil | Analgesic |

Building Blocks for Heterocyclic Systems

The thiophene ring in 2-(3-thienyl)ethanol is a stable aromatic system that can be used as a scaffold to construct more elaborate fused heterocyclic systems. While direct cyclization reactions involving the ethanol side chain are specific, the modification of this chain is a common strategy to introduce functionalities that can participate in ring-forming reactions. The inherent reactivity of the thiophene ring itself allows for electrophilic substitution, enabling the annulation of other rings.

Research into the synthesis of complex molecules like thieno[2,3-b]thiophenes demonstrates the utility of thiophene derivatives as foundational units. mdpi.comnih.gov In these syntheses, appropriately functionalized thiophenes undergo cyclization reactions to create fused bicyclic systems that have applications in materials science and pharmaceuticals. nih.gov The ethanol group of 2-(3-thienyl)ethanol can be oxidized to an acetic acid or converted to other reactive groups to facilitate the construction of such fused systems.

Integration into Polymeric Materials

The incorporation of the thiophene moiety into polymers is of significant interest due to the resulting materials' electronic and optical properties. 2-(3-Thienyl)ethanol serves as a valuable monomeric precursor for creating functional polythiophenes.

Monomeric Units for Conjugated Polymers

Direct polymerization of 2-(3-thienyl)ethanol can be challenging. However, its derivatives, particularly esters, are effective monomers for producing highly cross-linked, conductive polymer films through electropolymerization. researchgate.net A notable example is the ester formed between 2-(3-thienyl)ethanol and 3-thienylacetic acid. This monomer possesses two thiophene rings that can be independently electropolymerized, leading to a durable, hard, and highly insoluble polymer network. researchgate.net This cross-linking creates significant π-stacking interactions between the polymer chains, which is crucial for charge transport. researchgate.net

The archetypal ester, 2-(3-thienyl)ethyl acetate (B1210297), has also been successfully homoelectropolymerized to form durable films, demonstrating the viability of this approach for creating functional polymer coatings. researchgate.net

Table 2: Properties of Polymers Derived from 2-(3-Thienyl)ethanol Esters

| Monomer | Polymer | Polymerization Method | Key Film Properties |

| Ester of 2-(3-thienyl)ethanol and 3-thienylacetic acid | Poly(1) | Electropolymerization | Hard (3H), highly cross-linked, insoluble, significant π-stacking |

| 2-(3-Thienyl)ethyl acetate (T-etOAc) | Poly(T-etOAc) | Electropolymerization | Durable film formation |

Functionalization of Polymer Backbones

The hydroxyl group on the ethyl side chain of 2-(3-thienyl)ethanol provides a convenient handle for post-polymerization modification or for influencing the properties of the polymer backbone. Poly[2-(3-thienyl)ethyl acetate] (PTEtAc) can be chemically synthesized and subsequently hydrolyzed to varying degrees. researchgate.net This process yields partially hydrolyzed PTEtAc (PTEtAcOH) and fully hydrolyzed poly[2-(3-thienyl)ethanol] (PTEtOH), effectively functionalizing the polymer backbone with acetoxy and hydroxyl groups. researchgate.net

These terminal functionalities in the side groups have a profound impact on the electrochemical properties of the polyalkylthiophenes. Cyclic voltammetry studies show that while the p-doping process is chemically reversible for polymers with acetate groups (PTEtAc and PTEtAcOH), the redox activity is lost in the fully hydroxylated polymer (PTEtOH) during repeated potential scans. researchgate.net This highlights the critical role of side-chain functionalization in tuning the material's electrochemical stability and performance.

Future Research Directions and Perspectives

Development of Greener Synthetic Pathways

The chemical industry's increasing emphasis on sustainability necessitates the development of environmentally benign synthetic methods for 2-(3-Thienylmethoxy)ethanol. Future research will likely pivot from traditional synthetic routes, which may rely on harsh reagents and generate significant waste, towards greener alternatives.

Key areas of investigation will include:

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of thiophene (B33073) derivatives offers high selectivity under mild conditions, reducing energy consumption and by-product formation.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing solvent usage.

Metal-Free Catalysis: The development of synthetic routes that avoid heavy or toxic metal catalysts is a critical goal. nih.gov Research into organocatalysis or metal-free coupling reactions for the formation of the ether linkage or modifications to the thiophene ring will be a significant area of focus. organic-chemistry.org

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

| Feature | Traditional Synthesis | Greener Synthetic Pathways |

| Catalysts | Often reliant on heavy metals | Biocatalysts, organocatalysts, metal-free systems |

| Solvents | High volumes of volatile organic compounds | Benign solvents (e.g., water, ionic liquids), solvent-free conditions |

| Energy Input | Typically requires high temperatures | Milder reaction conditions, microwave-assisted synthesis |

| Waste Generation | Can produce significant hazardous waste | Minimized waste, atom-economical reactions |

Exploration of Novel Reactivity and Transformation Mechanisms

A deeper understanding of the reactivity of this compound will unlock its potential for creating a wider array of functional molecules. The thiophene ring, ether linkage, and terminal hydroxyl group are all potential sites for novel chemical transformations.

Future studies could explore:

Photocatalysis: The electron-rich thiophene ring suggests that this compound could be a substrate or a component in photocatalytic systems. rsc.org Research into its behavior under visible-light irradiation in the presence of suitable photocatalysts could lead to new C-H functionalization or ring-opening reactions.

Electropolymerization: The thiophene moiety is a well-known precursor for conducting polymers. wikipedia.org Investigating the electropolymerization of this compound, potentially after modification of the hydroxyl group, could lead to the formation of novel functional polymer films for electronic applications.

Ring-Opening Metathesis Polymerization (ROMP): While thiophene itself is aromatic, derivatives can be designed to participate in polymerization reactions. Exploring the synthesis of strained bicyclic ethers containing the thienylmethoxy group could open pathways to new polymers via ROMP.

Mechanistic Studies: Detailed mechanistic investigations using techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy will be crucial to understand the pathways of newly discovered reactions, enabling their optimization and broader application.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers a powerful tool to predict and understand the properties of this compound and its derivatives, thereby guiding experimental efforts. Advanced modeling can accelerate the discovery of new materials with tailored functionalities.

Prospective research directions include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, frontier molecular orbitals (HOMO-LUMO), and spectroscopic properties of the molecule. mdpi.comnih.gov This information is vital for predicting its reactivity, photophysical behavior, and suitability for electronic applications. rdd.edu.iqubc.ca

Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR models can be developed to correlate structural features of a library of this compound derivatives with their biological activity, aiding in the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of the molecule in different environments, such as in solution or within a polymer matrix. This is particularly important for understanding the morphology and charge transport properties of materials derived from this compound. acs.org

Table 2: Predicted Electronic Properties of Thiophene Derivatives from Computational Models

| Property | Significance | Modeling Technique |

| HOMO-LUMO Gap | Predicts electronic transitions and chemical reactivity | DFT |

| Ionization Potential | Relates to the ease of hole injection in electronic devices | DFT |

| Electron Affinity | Relates to the ease of electron injection in electronic devices | DFT |

| Dipole Moment | Influences solubility and intermolecular interactions | DFT, MD Simulations |

Expanding Applications in Emerging Materials Technologies

The unique combination of a thiophene ring and a flexible ether linkage makes this compound a promising building block for a variety of advanced materials. Thiophene-based materials are already integral to many areas of materials science. researchgate.net

Future applications to be explored include:

Organic Electronics: As a monomer or a component of small molecules, derivatives of this compound could be used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netunito.it The ether linkage can enhance solubility and processability, which are crucial for device fabrication.

Chemosensors: The thiophene ring can be functionalized to create systems that exhibit changes in their optical or electronic properties upon binding to specific analytes. researchgate.netmdpi.com The hydroxyl group offers a convenient point for attaching receptor units for the detection of ions or small molecules.

Photostabilizers: Thiophene derivatives have been shown to act as photostabilizers for polymers like poly(vinyl chloride) (PVC). researchgate.netksu.edu.sa The potential of this compound and its derivatives in this capacity warrants further investigation.

Covalent Organic Frameworks (COFs): The molecule could be modified to serve as a linker in the synthesis of COFs. mdpi.com These porous crystalline materials have applications in gas storage, catalysis, and sensing.

Collaborative Research Opportunities and Interdisciplinary Studies

Realizing the full potential of this compound will require a multidisciplinary approach, fostering collaborations between different fields of science and engineering.

Key opportunities for interdisciplinary research include:

Chemistry and Materials Science: Synthetic chemists can design and create novel derivatives, which materials scientists can then fabricate into devices and characterize their performance. This iterative cycle of design, synthesis, and testing is crucial for developing high-performance materials. bohrium.com

Experimental and Computational Chemistry: A close collaboration between experimentalists and computational chemists can lead to a more rational design of new molecules. researchgate.net Computational predictions can guide synthetic targets, while experimental results can validate and refine theoretical models.

Chemistry and Biology/Medicine: Given the prevalence of the thiophene scaffold in medicinal chemistry, collaborations with biologists and pharmacologists could explore the potential of this compound derivatives as new therapeutic agents. nih.govnih.gov

Such collaborative efforts will be essential to bridge the gap between fundamental research and practical applications, ensuring that the promising properties of this compound are translated into innovative technologies.

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Thienylmethoxy)ethanol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or etherification reactions. A common approach is the reaction of 3-thienylmethanol with ethylene oxide derivatives (e.g., ethylene carbonate or 2-chloroethanol) under basic conditions. For example:

- Step 1: React 3-thienylmethanol with sodium hydride to generate the alkoxide intermediate.

- Step 2: Introduce ethylene oxide or a chloroethanol derivative to form the ether linkage.

- Optimization: Control temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of thienylmethanol to ethylene oxide) to minimize side products. Use catalysts like tetrabutylammonium bromide to enhance reaction efficiency .